

4-Pivalamidophenylboronic acid crystal structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-Pivalamidophenylboronic acid**

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An In-Depth Technical Guide to the Crystal Structure of **4-Pivalamidophenylboronic Acid**

Abstract

4-Pivalamidophenylboronic acid is a molecule of significant interest, belonging to a class of compounds renowned for their utility in organic synthesis and medicinal chemistry. Boronic acids are key building blocks in Suzuki-Miyaura cross-coupling reactions and have found applications as enzyme inhibitors, with bortezomib being a notable example in cancer therapy. [1][2][3] The solid-state structure of an active pharmaceutical ingredient (API) or intermediate is of paramount importance, as it governs critical properties such as stability, solubility, and bioavailability. This guide provides a comprehensive technical workflow for researchers, scientists, and drug development professionals, detailing the process from synthesis to the complete elucidation and analysis of the crystal structure of **4-Pivalamidophenylboronic acid**. It is designed not as a static review of a solved structure, but as a practical, field-proven guide to obtaining and understanding this vital data.

Introduction: The Significance of Solid-State Structure

Boronic acids are Lewis acids characterized by a vacant p-orbital on the boron atom, enabling them to form reversible covalent complexes with diols, a property leveraged in saccharide sensing and dynamic covalent chemistry.[2][4] In drug development, the precise three-dimensional arrangement of molecules in a crystal lattice, known as the crystal structure, is a

critical quality attribute. Different packing arrangements of the same molecule, or polymorphs, can exhibit distinct physicochemical properties. Therefore, a thorough understanding of the crystal structure is not merely an academic exercise but a foundational requirement for robust drug formulation and intellectual property protection.

This whitepaper outlines the expert-driven, self-validating workflow required to determine and analyze the crystal structure of **4-Pivalamidophenylboronic acid**, providing the causality behind experimental choices and establishing a framework for authoritative structural characterization.

Synthesis and Purification of Crystalline Material

The prerequisite for any crystallographic study is the availability of high-purity material. The synthesis of **4-Pivalamidophenylboronic acid** can be achieved through a multi-step process, beginning with the protection of 4-bromoaniline.

Experimental Protocol: Synthesis & Purification

- Amide Formation: React 4-bromoaniline with pivaloyl chloride in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) in an appropriate solvent like dichloromethane (DCM) to yield N-(4-bromophenyl)pivalamide. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
- Purification I: Upon completion, the crude product is isolated via an aqueous workup to remove the base and salts. The product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to achieve >98% purity.
- Boronic Acid Synthesis: The purified N-(4-bromophenyl)pivalamide is subjected to a lithium-halogen exchange using n-butyllithium at low temperature (-78 °C) in an anhydrous ethereal solvent such as tetrahydrofuran (THF). The resulting aryllithium species is then quenched with a trialkyl borate (e.g., triisopropyl borate).
- Hydrolysis: The reaction mixture is carefully warmed to room temperature and hydrolyzed with aqueous acid (e.g., 1 M HCl) to yield the final product, **4-Pivalamidophenylboronic acid**.

- Purification II: The final compound is isolated and purified via recrystallization. The choice of solvent is critical and will be a precursor to the crystallization screening. The purity of the final compound must be confirmed to be >99% by NMR, LC-MS, and elemental analysis before proceeding.

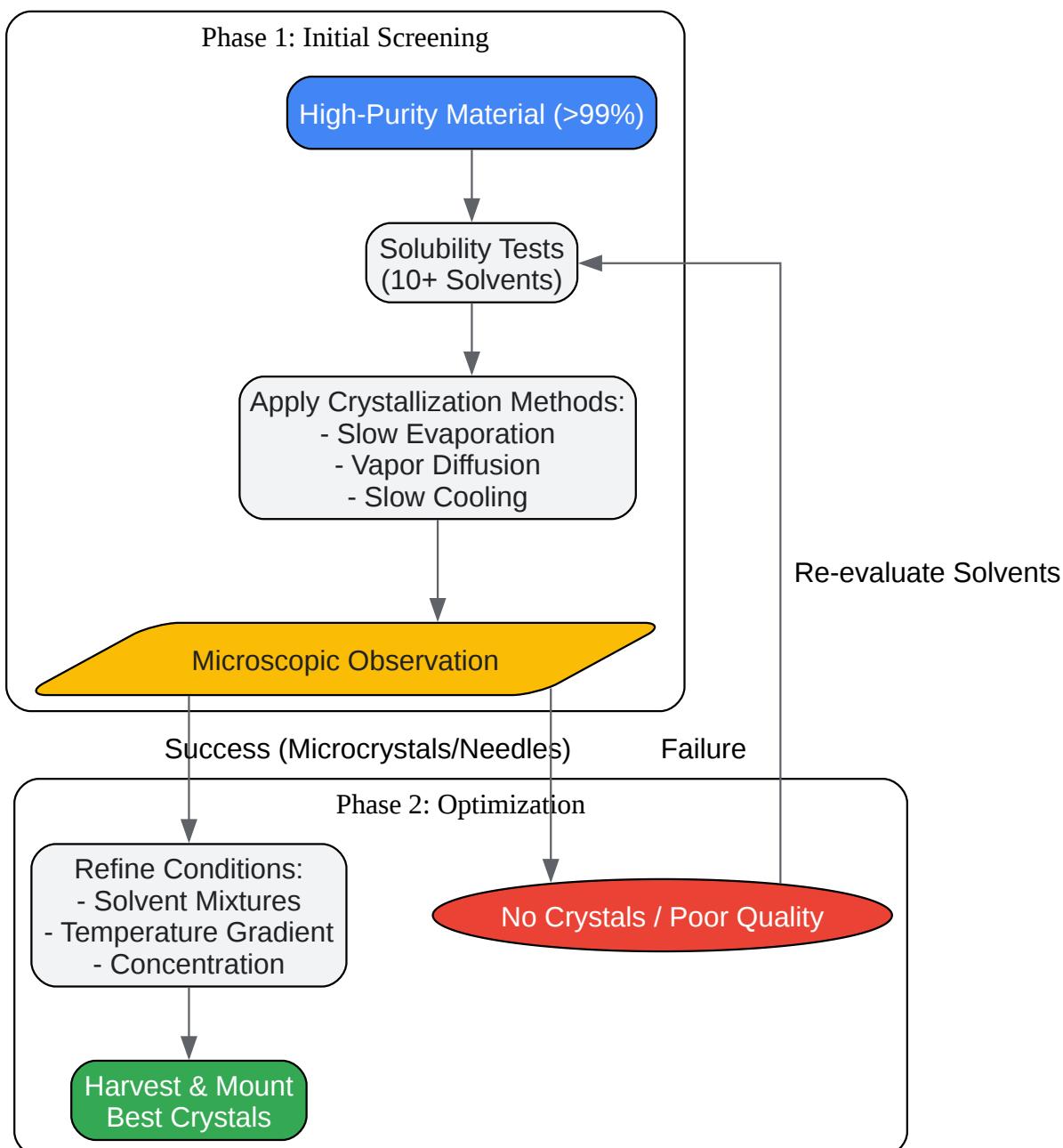
Crystallization: From Powder to High-Quality Single Crystals

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. It is an empirical process that requires systematic screening of various conditions. The goal is to facilitate the slow, ordered arrangement of molecules from a supersaturated solution into a well-defined lattice.

Experimental Protocol: Crystallization Screening

- Solvent Selection: Begin by testing the solubility of **4-Pivalamidophenylboronic acid** in a range of solvents with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, acetonitrile, THF, water).
- Slow Evaporation: Prepare saturated or near-saturated solutions in several of the identified viable solvents in small, loosely covered vials. Allow the solvent to evaporate slowly over several days at a constant temperature. This method is straightforward but offers limited control.
- Vapor Diffusion:
 - Liquid-Liquid: Place a small vial containing a concentrated solution of the compound inside a larger, sealed jar containing a solvent in which the compound is less soluble (the "anti-solvent"). The slow diffusion of the anti-solvent vapor into the compound solution reduces its solubility, promoting crystallization.
 - Solid-Liquid: This is a variation where the anti-solvent is a solid with a high vapor pressure.
- Slow Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool slowly and undisturbed to room temperature, or subsequently, to a lower temperature (e.g., 4 °C).

The diagram below illustrates the logical workflow for identifying and optimizing crystallization conditions.



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Caption: Workflow for Crystallization Screening and Optimization.

X-ray Diffraction: Elucidating the Atomic Structure

Once suitable single crystals are obtained, their three-dimensional structure can be determined using diffraction techniques.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive method for determining the precise arrangement of atoms in a crystal.

[5] A single crystal is irradiated with a focused X-ray beam, and the resulting diffraction pattern is used to compute the electron density map of the molecule, and thus its structure.

- **Crystal Selection & Mounting:** Under a microscope, select a well-formed crystal (typically 0.1-0.3 mm in size) with sharp edges and no visible defects. Mount the crystal on a goniometer head using a cryoprotectant oil.
- **Data Collection:** Mount the crystal on the diffractometer. A preliminary unit cell is determined, followed by a full data collection, typically at a low temperature (e.g., 100 K) to minimize thermal motion.
- **Data Processing:** The raw diffraction images are integrated, scaled, and corrected for experimental factors to produce a reflection file.
- **Structure Solution and Refinement:** The structure is solved using direct methods or dual-space algorithms to obtain an initial model of the molecule. This model is then refined against the experimental data to optimize atomic positions, and thermal parameters, and to locate hydrogen atoms. The quality of the final structure is assessed by metrics such as the R-factor and Goodness-of-Fit.

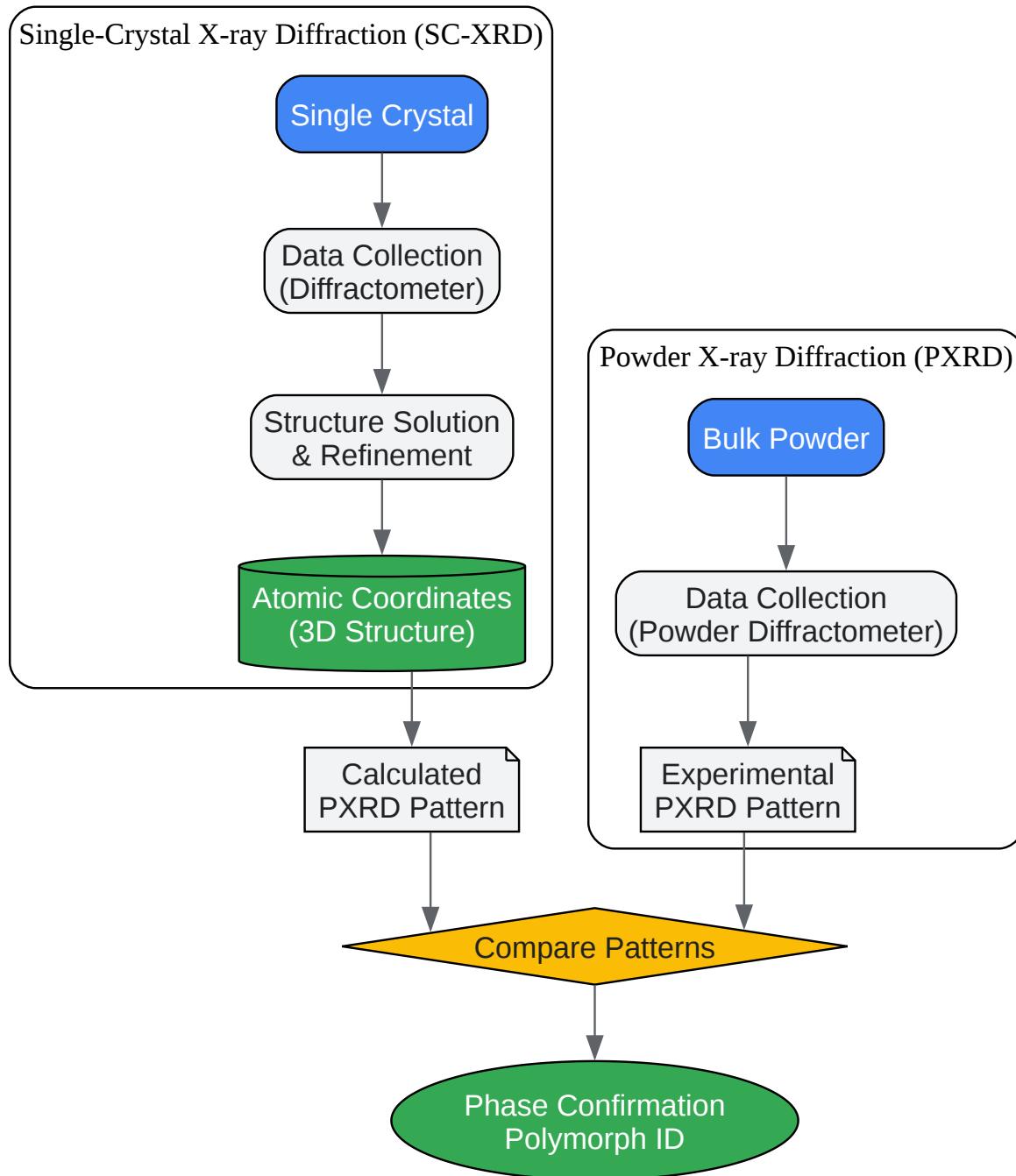
The final refined structure is reported in a standardized format. The table below presents a representative example of expected crystallographic data for **4-Pivalamidophenylboronic acid**.

Parameter	Example Value
Chemical Formula	<chem>C11H16BNO3</chem>
Formula Weight	221.06
Crystal System	Monoclinic
Space Group	P2 ₁ /c
a (Å)	10.5
b (Å)	8.2
c (Å)	14.1
β (°)	98.5
Volume (Å ³)	1200
Z (molecules/unit cell)	4
Calculated Density (g/cm ³)	1.22
Temperature (K)	100
R-factor (final)	< 0.05

Powder X-ray Diffraction (PXRD)

While SC-XRD analyzes a single crystal, PXRD is used to analyze a bulk powder sample, providing a fingerprint of the crystalline phase.^{[6][7]} It is essential for confirming that the bulk material corresponds to the single crystal structure and for identifying different polymorphs.

- **Sample Preparation:** Gently grind a small amount (~20-50 mg) of the crystalline material to a fine, uniform powder. Pack the powder into a sample holder, ensuring a flat, level surface.
- **Data Collection:** Collect the PXRD pattern over a defined 2θ range (e.g., 2° to 40°).
- **Data Analysis:** Compare the experimental PXRD pattern of the bulk sample to the pattern calculated from the SC-XRD data. A match confirms the phase purity of the bulk material. Any significant differences may indicate the presence of impurities or a different polymorphic form.



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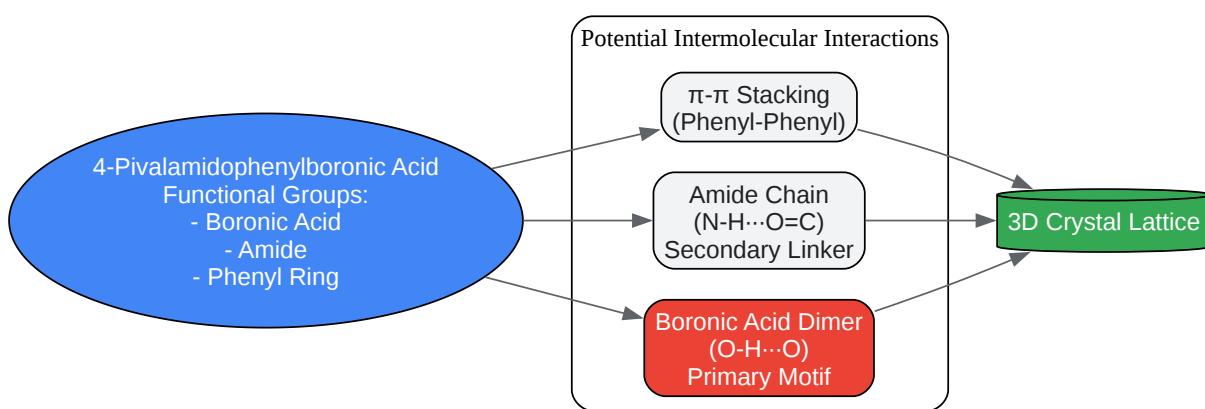
Caption: Integrated workflow for SC-XRD and PXRD analysis.

Structural Analysis: Decoding Intermolecular Interactions

With the 3D structure solved, the next step is to analyze the intermolecular interactions that dictate the crystal packing. For **4-Pivalamidophenylboronic acid**, the key functional groups are the boronic acid and the pivalamide moiety.

- Boronic Acid Dimer: Phenylboronic acids almost universally form hydrogen-bonded dimers. [8][9] This involves two molecules associating through a pair of O-H \cdots O hydrogen bonds, creating a robust, centrosymmetric $R^{2_2}(8)$ graph set motif. This is expected to be the primary and most influential interaction in the crystal structure.
- Amide Interactions: The pivalamide group provides a classic hydrogen bond donor (N-H) and acceptor (C=O). These groups can form hydrogen-bonded chains (catemers) or tapes, linking the primary boronic acid dimers into a more complex, higher-dimensional network.
- π - π Stacking: The phenyl rings may engage in π - π stacking interactions, further stabilizing the crystal lattice. The geometry (e.g., parallel-displaced or T-shaped) will depend on the steric influence of the bulky pivaloyl group.

The interplay of these interactions determines the final crystal packing and the resulting material properties.



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Caption: Key intermolecular interactions governing crystal packing.

Conclusion

The determination of the crystal structure of **4-Pivalamidophenylboronic acid** is a critical step in its development for any application, particularly in the pharmaceutical industry. This guide has provided a comprehensive, expert-led workflow from synthesis and crystallization to definitive structural elucidation by X-ray diffraction and subsequent packing analysis. By following these self-validating protocols, researchers can obtain authoritative data on the solid-state structure, enabling the control of material properties and accelerating the path from discovery to application. The insights gained from the crystal structure provide a fundamental understanding of the material's behavior, which is indispensable for modern scientific research and development.

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- To cite this document: BenchChem. [4-Pivalamidophenylboronic acid crystal structure]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b061664#4-pivalamidophenylboronic-acid-crystal-structure]

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